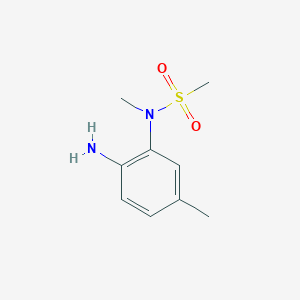
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide is an organic compound with the molecular formula C9H14N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an aromatic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-amino-5-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully monitored to ensure consistent product quality and to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran under reflux conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic amine moiety can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Amino-5-methylphenyl)sulfonylalanine
- N-Methyl-N-(4-methylphenyl)sulfonylalanine
- N-Ethyl-N-(4-methylphenyl)sulfonylalanine
- N-(5-Chloro-4-methyl-2-nitrophenyl)sulfonylalanine
- N-(3-Chloro-4-methylphenyl)sulfonylalanine
Uniqueness
N-(2-Amino-5-methylphenyl)-N-methylmethanesulfonamide stands out due to its specific substitution pattern on the aromatic ring, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H14N2O2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
N-(2-amino-5-methylphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7-4-5-8(10)9(6-7)11(2)14(3,12)13/h4-6H,10H2,1-3H3 |
Clave InChI |
WXJFNVZGMPWCII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)N(C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


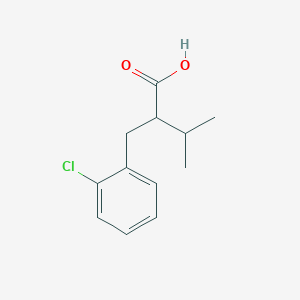
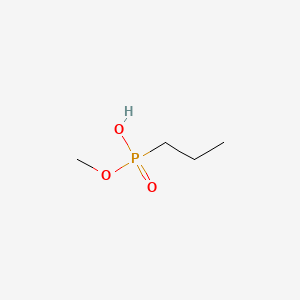
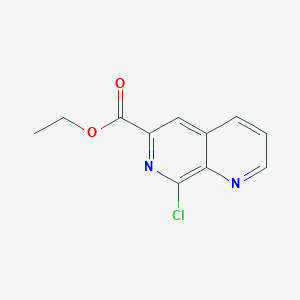


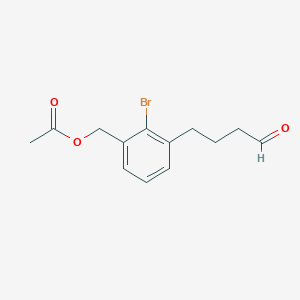
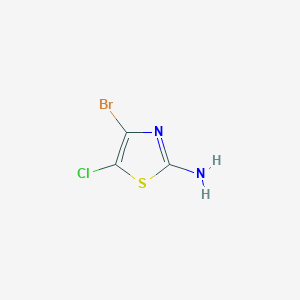

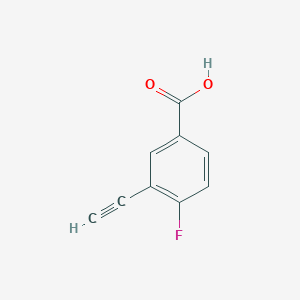
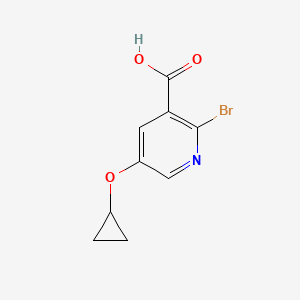
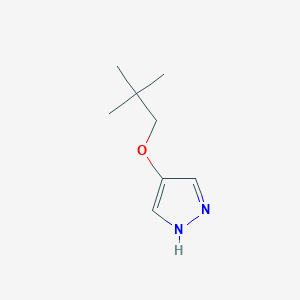
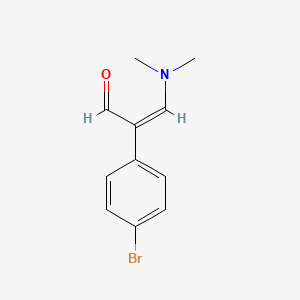
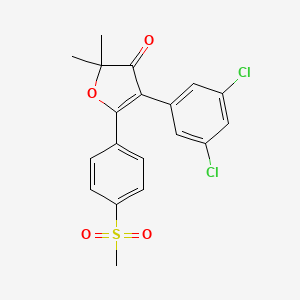
![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)
